
3,5-difluoro-N-(3-methylcyclopentyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-N-(3-methylcyclopentyl)aniline is an organic compound with the molecular formula C₁₂H₁₅F₂N. It is a derivative of aniline, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine atoms, and the nitrogen atom is bonded to a 3-methylcyclopentyl group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-difluoro-N-(3-methylcyclopentyl)aniline typically involves the following steps:
Starting Material: The synthesis begins with 3,5-difluoroaniline.
Alkylation: The 3,5-difluoroaniline undergoes alkylation with 3-methylcyclopentyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-N-(3-methylcyclopentyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted anilines with various functional groups.
Scientific Research Applications
3,5-Difluoro-N-(3-methylcyclopentyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-difluoro-N-(3-methylcyclopentyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with biological molecules. This can lead to inhibition or activation of specific pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoroaniline: A simpler analog without the cyclopentyl group.
3,5-Difluoro-N-(2-methylcyclopentyl)aniline: A structural isomer with the methyl group on a different position of the cyclopentyl ring.
Uniqueness
3,5-Difluoro-N-(3-methylcyclopentyl)aniline is unique due to the presence of both fluorine atoms and the 3-methylcyclopentyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C12H15F2N |
|---|---|
Molecular Weight |
211.25 g/mol |
IUPAC Name |
3,5-difluoro-N-(3-methylcyclopentyl)aniline |
InChI |
InChI=1S/C12H15F2N/c1-8-2-3-11(4-8)15-12-6-9(13)5-10(14)7-12/h5-8,11,15H,2-4H2,1H3 |
InChI Key |
QQJFNLXCUJQPLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Cyclohexylsulfanyl)methyl]piperidine](/img/structure/B13284843.png)


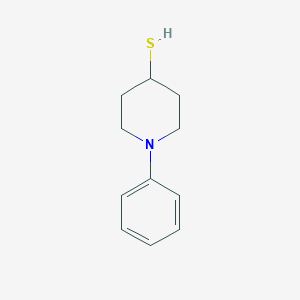
![4-Chloro-2-{[(3-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13284880.png)
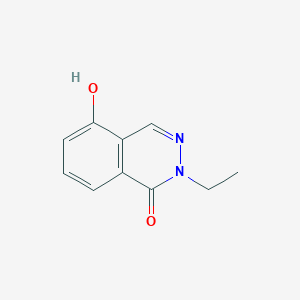
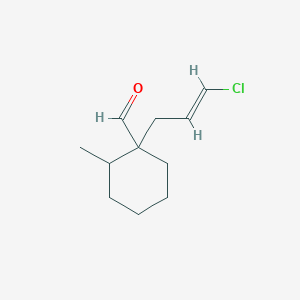
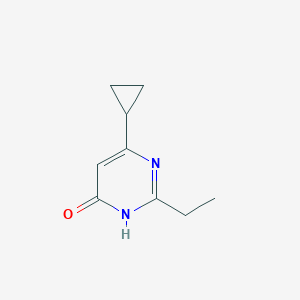
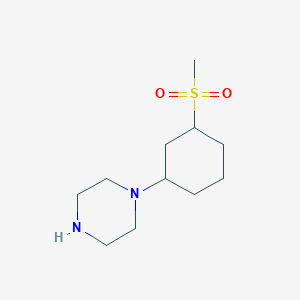
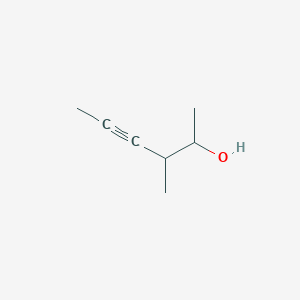
![N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide](/img/structure/B13284901.png)
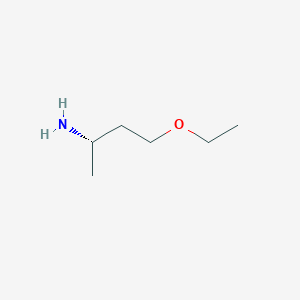
![2-[(Heptan-4-yl)amino]propane-1,3-diol](/img/structure/B13284929.png)
![2-Methoxy-5-{[(2-methoxyethyl)amino]methyl}phenol](/img/structure/B13284939.png)
